Clavam-2-carboxylate Potassium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

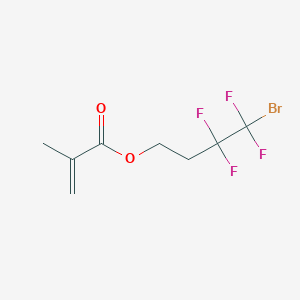

Clavam-2-carboxylate Potassium is a chemical compound that serves as an impurity in the synthesis of Clavulanic Acid, a β-lactamase inhibitor. This compound is typically added to amoxicillin to enhance its effectiveness . Clavulanic Acid is known for its ability to inhibit β-lactamase enzymes, which are produced by bacteria to resist β-lactam antibiotics. This makes this compound an important compound in the pharmaceutical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Clavam-2-carboxylate Potassium involves several steps. Initially, proclavaminic acid undergoes cyclization to produce dihydroclavaminic acid, which is then desaturated to form clavaminic acid. This is followed by decarboxylation and deamination to produce an aldehyde intermediate. Finally, oxidation and hydrolysis reactions convert this intermediate into this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces species, such as Streptomyces clavuligerus. The complex genetic organization of the clavam biosynthetic genes in these species facilitates the production of this compound and other related compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Clavam-2-carboxylate Potassium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other useful compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, sodium hydroxide, and isopropyl alcohol. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include Clavulanic Acid and its derivatives. These products are crucial for their β-lactamase inhibitory activity, which enhances the effectiveness of β-lactam antibiotics .

Wissenschaftliche Forschungsanwendungen

Clavam-2-carboxylate Potassium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for various analytical techniques. In biology and medicine, it plays a crucial role in the development of β-lactamase inhibitors, which are essential for combating antibiotic resistance. In the pharmaceutical industry, it is used to enhance the effectiveness of antibiotics like amoxicillin .

Wirkmechanismus

The mechanism of action of Clavam-2-carboxylate Potassium involves its conversion into Clavulanic Acid, which then inhibits β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound helps restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Clavam-2-carboxylate Potassium include Clavulanic Acid, Lithium Clavulanate, and Potassium Clavulanate. These compounds share similar β-lactamase inhibitory properties and are used in combination with β-lactam antibiotics to enhance their effectiveness .

Uniqueness: What sets this compound apart from other similar compounds is its specific role as an impurity in the synthesis of Clavulanic Acid. This unique position allows it to contribute to the overall effectiveness of β-lactam antibiotics by ensuring the purity and potency of the final product .

Eigenschaften

Molekularformel |

C6H6KNO4 |

|---|---|

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

potassium;(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate |

InChI |

InChI=1S/C6H7NO4.K/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5+;/m1./s1 |

InChI-Schlüssel |

ZEGVYXSLQYYZIN-ZJQZTCRYSA-M |

Isomerische SMILES |

C1[C@H]2N(C1=O)C[C@@H](O2)C(=O)[O-].[K+] |

Kanonische SMILES |

C1C2N(C1=O)CC(O2)C(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)

![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)